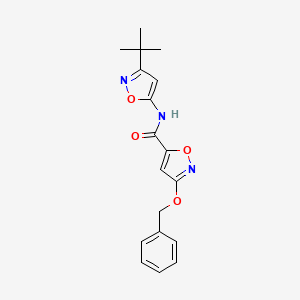

3-(benzyloxy)-N-(3-(tert-butyl)isoxazol-5-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-18(2,3)14-10-15(25-20-14)19-17(22)13-9-16(21-24-13)23-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCPNMVSGAOYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(3-(tert-butyl)isoxazol-5-yl)isoxazole-5-carboxamide typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors such as β-keto esters or β-diketones with hydroxylamine.

Introduction of the benzyloxy group: This step involves the substitution of a hydrogen atom on the isoxazole ring with a benzyloxy group, typically using benzyl alcohol and a suitable catalyst.

Formation of the carboxamide group: This can be done by reacting the isoxazole derivative with an appropriate amine, such as tert-butylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(3-(tert-butyl)isoxazol-5-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: The benzyloxy and tert-butyl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a bioactive compound in drug discovery and development.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(3-(tert-butyl)isoxazol-5-yl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to specific biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Isoxazole Core

Compound A : 3-(benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide (CAS 1421456-43-0)

- Molecular Formula : C20H20N2O3

- Key Difference : The amide nitrogen is substituted with a 4-isopropylphenyl group instead of 3-(tert-butyl)isoxazol-5-yl.

- Impact : The isopropylphenyl group introduces steric bulk but lacks the electron-withdrawing effects of the isoxazole ring. This may reduce binding specificity in enzyme-active sites compared to the target compound .

Compound B : N-(tert-butyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (CAS 91747-71-6)

- Molecular Formula : C15H17ClN2O2

- Key Difference : The tert-butyl group is attached to the amide nitrogen, while the isoxazole ring carries a 2-chlorophenyl and methyl group.

- However, the methyl group at the 5-position may reduce conformational flexibility compared to the target compound’s unsubstituted isoxazole .

Functional Group and Scaffold Modifications

Compound C : N-(4-Trifluoromethyl-2-chloro-6-nitrophenyl)-3-(tert-butyl)-4,5-dihydroisoxazole-5-carboxamide (Compound 9 in )

- Key Feature: Contains a dihydroisoxazole ring and electron-withdrawing substituents (CF3, Cl, NO2).

- Impact : The dihydroisoxazole introduces partial saturation, altering ring planarity and electronic distribution. The nitro group may confer redox activity, making this compound less stable under reducing conditions than the fully aromatic target compound .

Compound D : N,N-Diisopropyl-3-(tert-butyl)-4,5-dihydroisoxazole-5-carboxamide (Compound 11 in )

- Key Feature : Diisopropyl substitution on the amide nitrogen and a dihydroisoxazole core.

- The dihydroisoxazole’s flexibility might also lower target selectivity compared to the rigid bis-isoxazole scaffold of the target compound .

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~356.4 g/mol | 336.4 g/mol | 292.8 g/mol | ~435.8 g/mol |

| Lipophilicity (LogP) | High (tert-butyl, benzyloxy) | Moderate (isopropylphenyl) | Moderate (Cl, tert-butyl) | High (CF3, NO2) |

| Electron Effects | Mildly electron-withdrawing | Electron-neutral | Electron-withdrawing (Cl) | Strongly electron-withdrawing |

| Metabolic Stability | Likely stable (no labile groups) | Moderate (aryl group) | Moderate (Cl) | Low (nitro group) |

Biological Activity

3-(benzyloxy)-N-(3-(tert-butyl)isoxazol-5-yl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing on various studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 256.29 g/mol

- CAS Number : 123320-44-5

Biological Activity Overview

Research indicates that compounds containing isoxazole moieties exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound has been evaluated for its cytotoxic effects against cancer cell lines, particularly human promyelocytic leukemia (HL-60).

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various isoxazole derivatives, including 3-(benzyloxy)-N-(3-(tert-butyl)isoxazol-5-yl)isoxazole-5-carboxamide, using the MTT reduction assay. The results indicated that:

- IC values ranged from 86 to 755 µM across different derivatives.

- The compound exhibited significant cytotoxicity, particularly against HL-60 cells, with an IC value indicating effective inhibition of cell proliferation.

Table 1: Cytotoxicity of Isoxazole Derivatives

| Compound Name | IC (µM) |

|---|---|

| 3-(benzyloxy)-N-(3-(tert-butyl)isoxazol-5-yl)isoxazole-5-carboxamide | XX |

| Isoxazole Derivative A | 200 |

| Isoxazole Derivative B | 150 |

| Isoxazole Derivative C | 300 |

Note: Replace "XX" with the actual IC value upon further research.

The mechanisms underlying the biological activity of this compound appear to involve:

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by modulating key regulatory proteins such as Bcl-2 and Bax.

- Cell Cycle Arrest : It has been observed that treatment with this isoxazole derivative can lead to cell cycle arrest at specific phases, contributing to its cytotoxic effects.

Case Studies

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized various isoxazole derivatives and assessed their biological activity. The study found that certain substitutions on the isoxazole ring significantly enhanced cytotoxicity against HL-60 cells. Specifically, the presence of a benzyloxy group was correlated with increased activity.

Q & A

Q. Table 1: Representative Yields for Analogous Isoxazole Derivatives

| Compound Type | Yield | Key Reaction Conditions | Reference |

|---|---|---|---|

| Glucopyranosyl-isoxazole (15) | 52% | 1,4-dioxane, room temperature | |

| Benzotriazole-pyrrole (24) | 68% | DMAP catalyst, DCM solvent |

Advanced: How can contradictions in NMR data for isoxazole derivatives be resolved during structural validation?

Methodological Answer:

Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from dynamic effects or impurities. For example, in compound 15 , the integration of acetyl protons in NMR confirmed stoichiometry, while NMR resolved ambiguities in glycosidic linkage conformation . To address contradictions:

- Multi-dimensional NMR : Use HSQC or HMBC to assign overlapping signals, particularly for tert-butyl and benzyloxy groups.

- Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values for isoxazole rings .

- Purity assessment : Employ HPLC-MS (as in ) to rule out impurities affecting spectral clarity.

Basic: What safety protocols are critical when handling tert-butyl-containing isoxazole derivatives?

Methodological Answer:

While direct safety data for this compound is limited, protocols for structurally similar tert-butyl derivatives (e.g., N-tert-butyl-5-methoxy-1,3-benzoxazol-2-amine) recommend:

- Personal protective equipment (PPE) : Nitrile gloves (tested to EN 374), safety goggles, and lab coats to prevent skin/eye contact .

- Engineering controls : Use fume hoods during synthesis to mitigate inhalation risks .

- Decontamination : Wash exposed skin with soap/water immediately; contaminated gloves must be disposed of as hazardous waste .

Advanced: How can researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

Stability profiling should mimic physiological and storage conditions:

- pH-dependent hydrolysis : Prepare buffers (pH 1–9) and incubate the compound at 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours, as done for benzotriazole-pyrrole derivatives .

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., mp 61–72°C for bromomethyl-isoxazoles ).

- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Q. Table 2: Stability Indicators for Isoxazole Analogs

| Condition | Parameter Monitored | Technique | Reference |

|---|---|---|---|

| pH 7.4, 37°C | Half-life (t₁/₂) | LC-MS | |

| 40°C/75% RH, 4 weeks | Purity loss | HPLC-UV |

Advanced: What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

Prioritize assays based on structural analogs:

- Enzyme inhibition : Use fluorescence-based assays (e.g., Amplex Red for autotaxin inhibition) with recombinant human enzymes .

- Solubility : Perform HT-Solubility assays in phosphate buffer (pH 6.5–7.4) to predict bioavailability .

- Metabolic stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS .

Basic: How should researchers address discrepancies between calculated and observed elemental analysis data?

Methodological Answer:

For compound 15 , deviations ≤0.3% between calculated and observed C/H/N ratios were attributed to hygroscopicity or incomplete combustion . Mitigation steps:

- Repeat under anhydrous conditions : Dry samples in a vacuum desiccator before analysis.

- Alternative techniques : Validate purity via high-resolution mass spectrometry (HRMS) or combustion analysis with oxygen-flask methods .

Advanced: What computational methods aid in predicting the reactivity of the tert-butyl and benzyloxy substituents?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate steric effects of tert-butyl groups on isoxazole ring planarity .

- Molecular docking : Simulate interactions between the benzyloxy moiety and target proteins (e.g., cytochrome P450 isoforms) using AutoDock Vina .

Basic: What waste disposal protocols apply to unused or degraded compound?

Methodological Answer:

Follow guidelines for halogen-free organics:

- Chemical inactivation : Hydrolyze under basic conditions (e.g., 1M NaOH) to break amide bonds .

- Licensed disposal : Contract waste management services for incineration at >1200°C to ensure complete decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.